molecular formula C32H25N3O4 B5000339 11-(4-nitrophenyl)-3-phenyl-7-(phenylcarbonyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

11-(4-nitrophenyl)-3-phenyl-7-(phenylcarbonyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

Cat. No.: B5000339
M. Wt: 515.6 g/mol
InChI Key: YVBQQIOZDOUOJG-UHFFFAOYSA-N
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Description

11-(4-nitrophenyl)-3-phenyl-7-(phenylcarbonyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic compound belonging to the class of dibenzo[b,e][1,4]diazepines. These compounds are known for their diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-(4-nitrophenyl)-3-phenyl-7-(phenylcarbonyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one can be achieved through a multi-component reaction involving o-phenylenediamine, dimedone, and aromatic aldehydes. Various catalysts such as propylphosphonic anhydride (T3P®), silica-supported fluoroboric acid, and others have been used to optimize the reaction conditions . Microwave irradiation and deep eutectic solvents have also been employed to enhance the reaction efficiency .

Industrial Production Methods

Industrial production methods for this compound typically involve continuous flow synthesis platforms, which offer a straightforward and scalable approach to producing 1,4-benzodiazepine-2-ones .

Mechanism of Action

The mechanism of action of 11-(4-nitrophenyl)-3-phenyl-7-(phenylcarbonyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves its interaction with specific molecular targets and pathways. For instance, it binds to the benzodiazepine binding site on GABA A receptors, exerting anxiolytic effects . The compound’s antioxidant activity is attributed to its ability to scavenge free radicals .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 11-(4-nitrophenyl)-3-phenyl-7-(phenylcarbonyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one apart is its unique combination of nitrophenyl and phenylcarbonyl groups, which contribute to its distinct chemical and biological properties. This compound’s specific structure allows it to interact with molecular targets in ways that similar compounds may not, enhancing its potential therapeutic applications.

Properties

IUPAC Name

2-benzoyl-6-(4-nitrophenyl)-9-phenyl-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H25N3O4/c36-29-19-24(20-7-3-1-4-8-20)18-28-30(29)31(21-11-14-25(15-12-21)35(38)39)34-26-16-13-23(17-27(26)33-28)32(37)22-9-5-2-6-10-22/h1-17,24,31,33-34H,18-19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVBQQIOZDOUOJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC(=O)C2=C1NC3=C(C=CC(=C3)C(=O)C4=CC=CC=C4)NC2C5=CC=C(C=C5)[N+](=O)[O-])C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

515.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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